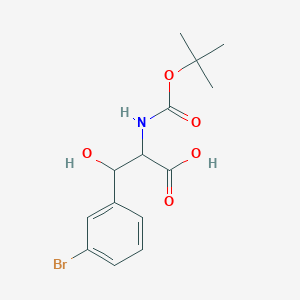

3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid

Vue d'ensemble

Description

3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid is an organic compound with a complex structure that includes a brominated phenyl ring, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxy-propionic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Bromination of Phenyl Ring: The starting material, phenyl ring, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.

Introduction of Boc-Protected Amino Group: The brominated phenyl compound is then reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to introduce the Boc-protected amino group.

Formation of Hydroxy-Propionic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

Reduction: The brominated phenyl ring can be reduced to a phenyl ring using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate conditions.

Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or THF.

Substitution: Sodium azide, potassium cyanide, or organometallic reagents under reflux or room temperature conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a de-brominated phenyl compound.

Substitution: Formation of azide, nitrile, or other substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its potential use in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets.

- Anticancer Activity : Research indicates that derivatives of bromophenyl compounds exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that certain brominated phenyl compounds can target specific pathways involved in cancer progression .

Peptide Synthesis

3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid serves as an important building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely used for protecting amino groups during peptide formation.

- Boc Protection Strategy : The Boc group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptide structures. This is crucial for developing peptide-based drugs and biologically active compounds .

Enzyme Inhibition Studies

Research has also explored the compound's role as a potential enzyme inhibitor. Compounds with similar structures have been shown to inhibit enzymes involved in various metabolic pathways.

- Mechanism of Action : The bromophenyl moiety may interact with enzyme active sites, altering their function and providing insights into enzyme kinetics and inhibition mechanisms .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that brominated phenyl compounds inhibit growth in breast cancer cell lines through apoptosis induction. |

| Study 2 | Peptide Synthesis | Utilized Boc-protected amino acids to synthesize cyclic peptides showing enhanced stability and bioactivity. |

| Study 3 | Enzyme Inhibition | Identified that derivatives can inhibit specific kinases, suggesting a pathway for drug development targeting metabolic diseases. |

Mécanisme D'action

The mechanism of action of 3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid involves its interaction with specific molecular targets and pathways. The brominated phenyl ring and Boc-protected amino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxy-propionic acid moiety may also play a role in binding to active sites or facilitating transport across biological membranes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromophenylboronic acid: Similar brominated phenyl structure but with a boronic acid group.

3-(3-Bromophenyl)propionic acid: Similar brominated phenyl structure but with a propionic acid group.

3-Bromoquinoline: Contains a brominated phenyl ring within a quinoline structure.

Uniqueness

3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid is unique due to its combination of a brominated phenyl ring, Boc-protected amino group, and hydroxy-propionic acid moiety

Activité Biologique

3-(3-Bromo-phenyl)-2-tert-butoxycarbonylamino-3-hydroxy-propionic acid, also referred to as Boc-L-m-tyrosine, is a compound of interest in the field of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications, supported by diverse research findings.

- Molecular Formula : C14H18BrNO5

- Molecular Weight : 348.20 g/mol

- Structure : The compound features a bromophenyl group, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxypropionic acid moiety, which contributes to its biological properties.

The biological activity of this compound is primarily linked to its role as an amino acid derivative. It has been studied for its potential effects on various biological pathways, including:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound could exhibit neuroprotective properties by modulating neurotransmitter levels in the brain.

Case Studies and Research Findings

- Enzyme Activity Modulation : Research has indicated that compounds similar to Boc-L-m-tyrosine can influence the activity of kynurenine aminotransferase, an enzyme involved in the metabolism of tryptophan to kynurenine. This modulation could have implications for neurodegenerative diseases where kynurenine levels are dysregulated .

- Synthesis and Characterization : The synthesis of Boc-L-m-tyrosine has been optimized for higher yields using various reaction conditions. For instance, it was synthesized through a multi-step process involving the protection of the amino group followed by bromination and hydrolysis .

- Toxicological Studies : Toxicity assessments have shown that while some derivatives exhibit low toxicity at therapeutic concentrations, others may induce cytotoxic effects at higher doses. Studies have highlighted the importance of dose optimization in therapeutic applications .

Data Tables

Propriétés

IUPAC Name |

3-(3-bromophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(20)16-10(12(18)19)11(17)8-5-4-6-9(15)7-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUDCGNYTGZGJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)Br)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.